6-methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride 6-methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1351620-52-4
VCID: VC2855938
InChI: InChI=1S/C10H16N4O2.2ClH/c1-7-8(9(15)13-10(16)12-7)6-14-4-2-11-3-5-14;;/h11H,2-6H2,1H3,(H2,12,13,15,16);2*1H
SMILES: CC1=C(C(=O)NC(=O)N1)CN2CCNCC2.Cl.Cl
Molecular Formula: C10H18Cl2N4O2
Molecular Weight: 297.18 g/mol

6-methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride

CAS No.: 1351620-52-4

Cat. No.: VC2855938

Molecular Formula: C10H18Cl2N4O2

Molecular Weight: 297.18 g/mol

* For research use only. Not for human or veterinary use.

6-methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride - 1351620-52-4

Specification

CAS No. 1351620-52-4
Molecular Formula C10H18Cl2N4O2
Molecular Weight 297.18 g/mol
IUPAC Name 6-methyl-5-(piperazin-1-ylmethyl)-1H-pyrimidine-2,4-dione;dihydrochloride
Standard InChI InChI=1S/C10H16N4O2.2ClH/c1-7-8(9(15)13-10(16)12-7)6-14-4-2-11-3-5-14;;/h11H,2-6H2,1H3,(H2,12,13,15,16);2*1H
Standard InChI Key YPHSMOFBBJLVDH-UHFFFAOYSA-N
SMILES CC1=C(C(=O)NC(=O)N1)CN2CCNCC2.Cl.Cl
Canonical SMILES CC1=C(C(=O)NC(=O)N1)CN2CCNCC2.Cl.Cl

Introduction

Chemical Identity and Structural Properties

6-Methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride represents a specialized chemical entity within the pyrimidine derivative class. The compound possesses distinctive chemical and physical properties that make it valuable for research applications.

Basic Chemical Information

The compound is characterized by several key identifiers and properties that establish its chemical identity. These fundamental parameters are essential for proper identification, handling, and application in research contexts.

Table 1: Basic Chemical Parameters of 6-Methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione Dihydrochloride

ParameterValue
CAS Number1351620-52-4
Molecular FormulaC₁₀H₁₈Cl₂N₄O₂
Molecular Weight297.18 g/mol
IUPAC Name6-methyl-5-(piperazin-1-ylmethyl)-1H-pyrimidine-2,4-dione;dihydrochloride

The compound consists of a pyrimidine nucleus substituted with specific functional groups that contribute to its potential biological activity and chemical reactivity. The core structure features a pyrimidine ring with a methyl group at position 6 and a piperazin-1-ylmethyl group at position 5, while positions 2 and 4 contain carbonyl groups with adjacent nitrogen atoms .

Structural Identifiers and Representations

Various chemical notation systems are employed to represent the structure of 6-methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride, facilitating its documentation in chemical databases and research literature.

Table 2: Structural Identifiers for 6-Methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione Dihydrochloride

Identifier TypeValue
Standard InChIInChI=1S/C10H16N4O2.2ClH/c1-7-8(9(15)13-10(16)12-7)6-14-4-2-11-3-5-14;;/h11H,2-6H2,1H3,(H2,12,13,15,16);2*1H
Standard InChIKeyYPHSMOFBBJLVDH-UHFFFAOYSA-N
SMILESCC1=C(C(=O)NC(=O)N1)CN2CCNCC2.Cl.Cl
Canonical SMILESCC1=C(C(=O)NC(=O)N1)CN2CCNCC2.Cl.Cl
PubChem Compound71308049

These structural representations provide machine-readable formats that enable computational analysis, database searching, and property prediction. The InChI string offers a standardized method for encoding the chemical structure, while the SMILES notation provides a more compact representation suitable for various chemical informatics applications.

Physicochemical Properties and Relationships

Understanding the physicochemical properties of 6-methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride is essential for predicting its behavior in biological systems and optimizing its use in research applications.

Physical State and Solubility

ParameterDihydrochloride SaltFree Base
CAS Number1351620-52-41283109-36-3
Molecular FormulaC₁₀H₁₈Cl₂N₄O₂C₁₀H₁₆N₄O₂
Molecular Weight297.18 g/mol224.26 g/mol
Structural DifferenceContains two HCl moleculesNo HCl molecules

The dihydrochloride salt form typically offers advantages in terms of enhanced stability, improved solubility in aqueous media, and potentially different crystalline properties compared to the free base . The addition of two hydrochloride moieties increases the molecular weight by approximately 73 g/mol and significantly alters the compound's physicochemical behavior.

Research Applications and Biological Activities

The current applications of 6-methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride appear to be primarily in research settings, though its structural features suggest potential for various biological activities.

Structural Relationship to Bioactive Compounds

The structural elements present in 6-methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride are found in various bioactive molecules:

  • The pyrimidine-2,4(1H,3H)-dione core (also known as a uracil derivative) is present in nucleotide bases and numerous pharmaceuticals

  • Piperazine substituents are common in CNS-active drugs, including antipsychotics, anxiolytics, and antidepressants

  • Methyl-substituted heterocycles frequently demonstrate enhanced lipophilicity and metabolic stability

These structural similarities suggest potential biological activities that may warrant investigation in various pharmacological models . For instance, arylpiperazine derivatives have demonstrated efficacy in models of neuropathic pain, potentially through interaction with serotonin receptors, particularly 5-HT1A .

Analytical Characterization Techniques

Several analytical techniques can be employed for the characterization and quality assessment of 6-methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride.

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the compound's structure and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structural arrangement of atoms and the presence of key functional groups

  • Infrared (IR) Spectroscopy: Useful for identifying characteristic functional groups, such as carbonyl (C=O) stretching frequencies and N-H bending modes

  • Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns that support structural assignment

  • UV-Visible Spectroscopy: May be useful for quantitative analysis based on the UV absorption of the pyrimidine ring system

These methods collectively provide complementary information that can establish the identity and purity of the compound .

Chromatographic Analysis

Chromatographic techniques are essential for purity determination and quality control:

  • High-Performance Liquid Chromatography (HPLC): Enables separation and quantification of the compound and potential impurities

  • Thin-Layer Chromatography (TLC): Provides a rapid method for monitoring reactions and assessing purity

  • Gas Chromatography (GC): May be applicable if derivatization is performed to enhance volatility

For optimal characterization, these techniques should be employed with appropriate detection methods, such as UV, mass spectrometry, or refractive index detection, depending on the specific analytical requirements.

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